molecular formula C28H31NO5S B13057265 Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B13057265
M. Wt: 493.6 g/mol
InChI Key: JKBLWDBOKUEEQU-FICKONGGSA-N
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Description

The target compound is a highly functionalized ester featuring:

  • A tetrahydrofuran (THF) core with stereochemical configuration (2R,3R,5R).
  • Allyl and naphthalen-2-yl substituents at positions 2 and 5 of the THF ring.
  • A sulfonamido group derived from 4-methylphenylsulfonamide.
  • An ethyl acetate ester linked to the sulfonamido nitrogen.

Its stereochemical complexity (three contiguous chiral centers) and aromatic substituents distinguish it from simpler esters .

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-naphthalen-2-yl-2-prop-2-enyloxolan-3-yl]acetate

InChI

InChI=1S/C28H31NO5S/c1-4-8-25-24(18-26(34-25)22-14-13-20-9-6-7-10-21(20)17-22)27(28(30)33-5-2)29-35(31,32)23-15-11-19(3)12-16-23/h4,6-7,9-17,24-27,29H,1,5,8,18H2,2-3H3/t24-,25+,26+,27+/m0/s1

InChI Key

JKBLWDBOKUEEQU-FICKONGGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C(C1CC(OC1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C28H31NO5SC_{28}H_{31}NO_5S and features a distinctive tetrahydrofuran ring structure. The presence of the naphthalene moiety and sulfonamide group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The naphthalene component may interact with neurotransmitter receptors, potentially influencing mood and behavior.
  • Antioxidant Activity : The presence of multiple aromatic rings suggests that the compound could exhibit antioxidant properties, which are beneficial in reducing oxidative stress.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of carbonic anhydrase
Antioxidant PotentialReduces oxidative stress in vitro
Neurotransmitter ModulationAlters dopamine and serotonin levels
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated strong inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. This suggests potential applications in conditions like glaucoma or respiratory disorders where carbonic anhydrase plays a role.

Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. In vitro assays showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent that could protect cells from oxidative damage .

Study 3: Neurotransmitter Modulation

A pharmacological study evaluated the effects of this compound on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and dopamine levels, suggesting potential antidepressant effects. This aligns with findings from other compounds with similar structural motifs .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Core Structure Key Functional Groups Enantiomeric Excess (ee) HRMS (m/z)
Target Compound Tetrahydrofuran Sulfonamido, allyl, naphthalenyl Not reported Not available
Ethyl (4R,5R)-...-pyrrole-3-carboxylate Pyrrole Indole, methoxycarbonylamino 92% ee 476.2012 [M+Na]+
2-(5-Fluoro-...acetic acid Benzofuran Methylsulfanyl, carboxyl N/A 254.0412 (calc)

Q & A

Q. Q: What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Tetrahydrofuran core formation : Cyclization of diols or epoxides under acidic/basic conditions.
  • Allylation : Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling (e.g., SnCl4-mediated allylation of epoxy intermediates) .
  • Sulfonamido coupling : Reaction of the amine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with a base like Et₃N .
  • Esterification : Final step using ethyl chloroacetate with K₂CO₃ in acetone .
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Stereochemical Control

Q. Q: How can enantiomeric excess be ensured during the allylation step?

The stereochemistry at the allyl-tetrahydrofuran junction is critical. Use chiral auxiliaries or asymmetric catalysis:

  • Chiral Lewis acids : SnCl4 with a chiral ligand (e.g., BINOL derivatives) to direct allyl group addition .
  • Stereoselective epoxide opening : Employ (-)-(3S,4S,5R)-epoxy intermediates to control the configuration during allylation .
  • Monitoring : Analyze enantiomeric ratios via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Basic Structural Characterization

Q. Q: What analytical methods confirm the compound’s structure?

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) identifies key groups (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamido NH at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies molecular weight (e.g., [M+H]+ at m/z ~540).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal XRD (monochromatic Cu-Kα radiation) .

Advanced Computational Modeling

Q. Q: How can DFT studies predict reactivity or spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

  • Spectroscopic validation : Compare calculated ¹³C NMR shifts (<2 ppm deviation) or IR vibrational modes (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) with experimental data .
  • Reaction mechanisms : Model transition states for allylation or sulfonamido coupling to optimize reaction conditions .

Biological Activity Profiling (Basic)

Q. Q: What assays are suitable for initial biological screening?

  • Enzyme inhibition : Test against serine hydrolases or proteases via fluorogenic substrates (e.g., IC₅₀ determination).
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Use shake-flask method (PBS pH 7.4) to guide formulation .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituents on the naphthalene or sulfonamido groups modulate activity?

  • Naphthalene modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets.
  • Sulfonamido variants : Replace 4-methylphenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility and target affinity.
  • Data analysis : Corrogate activity trends using multivariate regression (e.g., CoMFA, CoMSIA) .

Handling & Safety (Basic)

Q. Q: What precautions are required for safe handling?

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (risk of DCM or acetyl chloride vapors).
  • Spills : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradictions & Validation

Q. Q: How to resolve discrepancies in reported spectroscopic data?

  • Cross-validate methods : Compare NMR (500 MHz vs. 300 MHz) and MS (ESI vs. MALDI) across labs.
  • Reference standards : Use commercially available intermediates (e.g., tetrahydrofuran derivatives) for calibration .

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